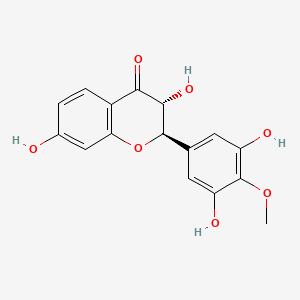![molecular formula C9H11N5O2 B587318 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N CAS No. 1329499-36-6](/img/new.no-structure.jpg)
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N is a complex organic compound with the molecular formula C9H11N5O2. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry. It is often used in research related to neurology, memory, learning, and cognition .
Méthodes De Préparation
The synthesis of 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Analyse Des Réactions Chimiques
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of catalysts like Pd/C, resulting in the formation of reduced derivatives.
Applications De Recherche Scientifique
4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the study of purine derivatives.
Biology: The compound is used in studies related to DNA and RNA interactions, as it can mimic certain nucleotides.
Medicine: Research involving this compound includes its potential role in neurological disorders, such as Huntington’s disease and Alzheimer’s disease.
Mécanisme D'action
The mechanism of action of 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication, thereby affecting cell proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 4,6,7,8-Tetrahydro-8-hydroxy-6-methylpyrimido[1,2-a]purin-10(3H)-one-13C2,15N include:
Adenine: A purine derivative that is a fundamental component of DNA and RNA.
Guanine: Another purine derivative found in nucleic acids.
Caffeine: A stimulant that is structurally similar to purine derivatives.
Theobromine: Found in cocoa, it is chemically related to caffeine and purine derivatives.
The uniqueness of this compound lies in its specific structure, which allows it to interact uniquely with biological molecules, making it valuable in specialized research applications .
Propriétés
Numéro CAS |
1329499-36-6 |
|---|---|
Formule moléculaire |
C9H11N5O2 |
Poids moléculaire |
224.198 |
Nom IUPAC |
8-hydroxy-6-methyl-4,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one |
InChI |
InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13)/i6+1,7+1,10+1 |
Clé InChI |
UGJRDCQEZCPJPZ-NQAOKQPGSA-N |
SMILES |
CC1CC(N2C(=O)C3=C(NC2=N1)N=CN3)O |
Synonymes |
5,6,7,8-Tetrahydro-4-hydroxy-6-methylpyrimido[1,2-a]purin-10(1H)-one-13C2,15N; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S)-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B587239.png)


![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)
![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)




